REACTION_CXSMILES
|
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[NH4+:14].[NH4+].[NH4+].[C:17]([OH:29])(=[O:28])[CH2:18][C:19]([CH2:24][C:25]([OH:27])=[O:26])([C:21]([OH:23])=[O:22])[OH:20].N.[OH2:31].[O:32]=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42][OH:43])[OH:41])[OH:39])[OH:37])[OH:35]>O>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[NH4+:14].[NH4+:14].[NH4+:14].[O:32]=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42][OH:43])[OH:41])[OH:39])[OH:37])[OH:35].[C:17]([O-:29])(=[O:28])[CH2:18][C:19]([CH2:24][C:25]([O-:27])=[O:26])([C:21]([O-:23])=[O:22])[OH:20].[NH4+:14].[NH4+:14].[NH4+:14].[OH2:31].[O:32]=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42][OH:43])[OH:41])[OH:39])[OH:37])[OH:35] |f:0.1.2.3,6.7,9.10.11.12.13,14.15.16.17,18.19|
|
Name
|
|
Quantity
|
203.7 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
81.9 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O.O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O.O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at room temperature in the following proportions by volume
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+].O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
O.O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |